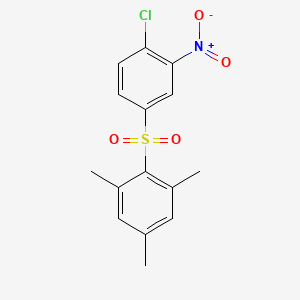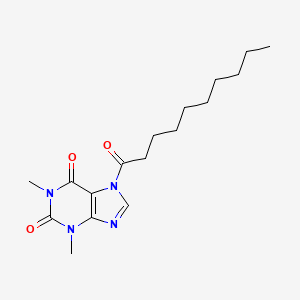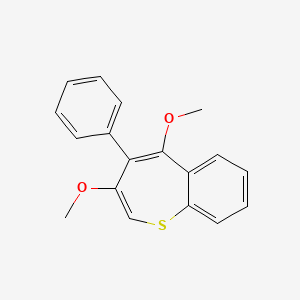![molecular formula C13H17ClO B14620218 1-Chloro-4-[(3-ethylpent-2-en-1-yl)oxy]benzene CAS No. 58877-08-0](/img/structure/B14620218.png)
1-Chloro-4-[(3-ethylpent-2-en-1-yl)oxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-[(3-ethylpent-2-en-1-yl)oxy]benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and an ether group containing a 3-ethylpent-2-en-1-yl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-[(3-ethylpent-2-en-1-yl)oxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1-chloro-4-hydroxybenzene and 3-ethylpent-2-en-1-ol.
Etherification Reaction: The hydroxyl group of 1-chloro-4-hydroxybenzene reacts with the alcohol group of 3-ethylpent-2-en-1-ol in the presence of an acid catalyst, such as sulfuric acid, to form the ether linkage.
Reaction Conditions: The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.
化学反応の分析
Types of Reactions
1-Chloro-4-[(3-ethylpent-2-en-1-yl)oxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethylpent-2-en-1-yl chain can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The double bond in the ethylpent-2-en-1-yl chain can be reduced to form saturated compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated ethers.
科学的研究の応用
1-Chloro-4-[(3-ethylpent-2-en-1-yl)oxy]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Chloro-4-[(3-ethylpent-2-en-1-yl)oxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and ether linkage play crucial roles in its binding affinity and specificity. The compound may modulate biochemical pathways by altering enzyme activity or receptor signaling.
類似化合物との比較
Similar Compounds
1-Chloro-4-ethoxybenzene: Similar structure but with an ethoxy group instead of the 3-ethylpent-2-en-1-yl chain.
1-Chloro-4-(2-propenyloxy)benzene: Contains a propenyloxy group instead of the 3-ethylpent-2-en-1-yl chain.
Uniqueness
1-Chloro-4-[(3-ethylpent-2-en-1-yl)oxy]benzene is unique due to its specific ether linkage and the presence of a chlorine atom on the benzene ring
特性
CAS番号 |
58877-08-0 |
|---|---|
分子式 |
C13H17ClO |
分子量 |
224.72 g/mol |
IUPAC名 |
1-chloro-4-(3-ethylpent-2-enoxy)benzene |
InChI |
InChI=1S/C13H17ClO/c1-3-11(4-2)9-10-15-13-7-5-12(14)6-8-13/h5-9H,3-4,10H2,1-2H3 |
InChIキー |
UHJKMMVORBAERW-UHFFFAOYSA-N |
正規SMILES |
CCC(=CCOC1=CC=C(C=C1)Cl)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


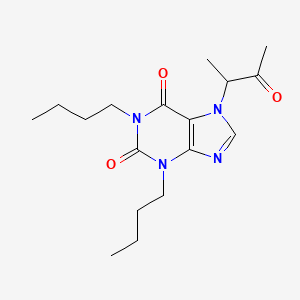
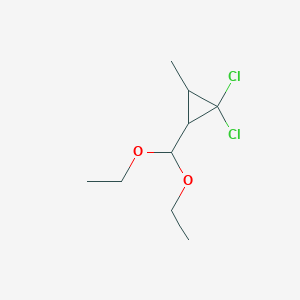
![2-Phenoxyethyl 2-[2-(methylsulfanyl)ethyl]-3-oxobutanoate](/img/structure/B14620156.png)
![Carbamic chloride, methyl[3-(pentyloxy)phenyl]-](/img/structure/B14620158.png)
![4-(2,5-Dibromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14620163.png)

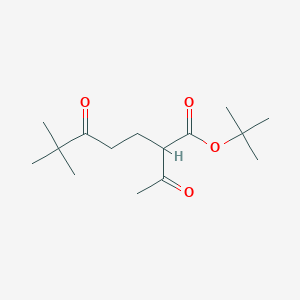
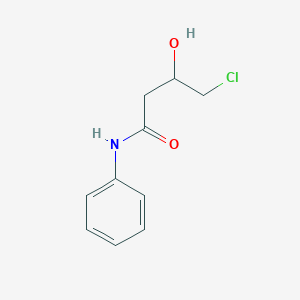


![1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14620201.png)
